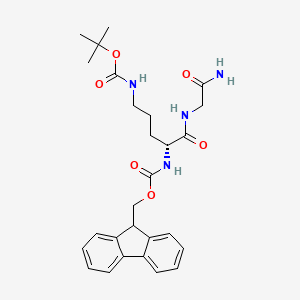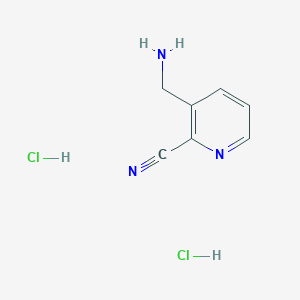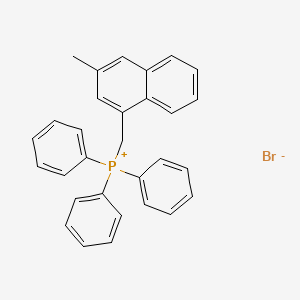![molecular formula C24H15N3O2 B13139575 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione CAS No. 88465-84-3](/img/structure/B13139575.png)
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione is a chemical compound known for its unique structure and properties This compound belongs to the quinoxaline family, which is characterized by a fused ring system containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzil to form the quinoxaline core, followed by further functionalization to introduce the amino and diphenyl groups. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and catalysts like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazino[2,3-g]quinoxaline-5,10-dione
- Benzo[g]quinoxaline-5,10-dione
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activity and different reactivity patterns, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88465-84-3 |
|---|---|
Formule moléculaire |
C24H15N3O2 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
6-amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C24H15N3O2/c25-17-13-7-12-16-18(17)24(29)22-21(23(16)28)26-19(14-8-3-1-4-9-14)20(27-22)15-10-5-2-6-11-15/h1-13H,25H2 |
Clé InChI |
OXCNJYBTNLFQHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=C(C3=O)C(=CC=C4)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


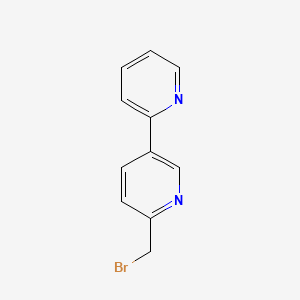
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

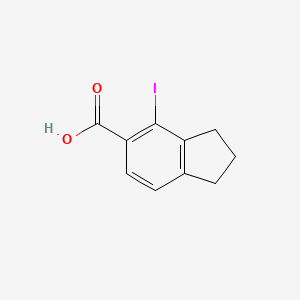
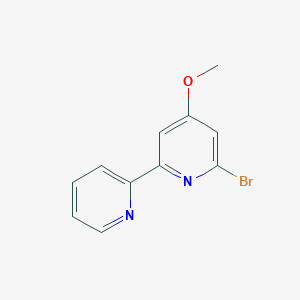

phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

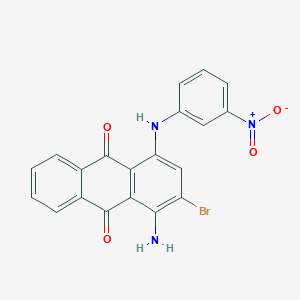
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
